![molecular formula C19H20N4 B2356409 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 312757-53-2](/img/structure/B2356409.png)
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursorsCommon synthetic methods involve the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in pathogens or cancer cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity, used to treat parasitic worm infections.
Albendazole: Another anthelmintic agent with a broad spectrum of activity against various parasites.
Mebendazole: Used to treat a variety of parasitic worm infections, similar to albendazole.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-(azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-14-12-18(22-10-6-2-3-7-11-22)23-17-9-5-4-8-16(17)21-19(23)15(14)13-20/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKSGERHAJUCET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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